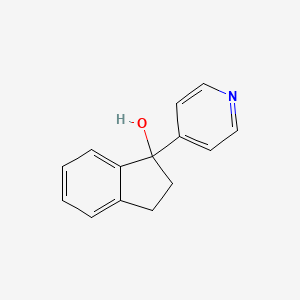
1-Hydroxy-1-(4-pyridyl)indan
Cat. No. B8372416
Key on ui cas rn:
2603-21-6
M. Wt: 211.26 g/mol
InChI Key: OHMYJENBKYRFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06498251B1
Procedure details


4-Bromopyridine hydrochloride (1.9 g, 10 mmol) was dried and then suspended in diethyl ether (30 ml), and the suspension was mixed with n-butyl lithium hexane solution (1.6 M, 12 ml, 19 mmol) at −60° C. and stirred for 3 hours. The reaction solution was mixed with 1-indanone (2.0 g, 15 mmol) and then the reaction solution was stirred for 18 hours while gradually returning to room temperature. Ethyl acetate (50 ml) and water (50 ml) were added to the reaction solution to extract the reaction product, and the ethyl acetate layer was washed with water and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the extract under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 420 mg (2.0 mmol, 20% in yield) of the title compound.

Name
n-butyl lithium hexane
Quantity
12 mL
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCCCCC.C([Li])CCC.[C:20]1(=[O:29])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][CH2:21]1.C(OCC)(=O)C>C(OCC)C.O>[OH:29][C:20]1([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][CH2:21]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Step Two
|
Name
|
n-butyl lithium hexane
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while gradually returning to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the reaction product
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethyl acetate layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation from the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the thus obtained material was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by a silica gel column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
